molecular formula C21H26O6 B12301009 [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate

Cat. No.: B12301009
M. Wt: 374.4 g/mol
InChI Key: SMFMXIFWUMPOHW-QJVNSZLNSA-N
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Description

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxyphenylprop-2-enyl, which is then reacted with 2-methylbut-2-enoyl chloride under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like hydroxide ions replace the methoxy groups with hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylprop-2-enyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although more research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: This compound shares a similar ester functional group but differs in its aromatic ring structure.

    3,4-Dimethoxyphenylacetic acid: Similar in having methoxy groups on the phenyl ring but lacks the complex ester linkage.

Uniqueness

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate is unique due to its combination of multiple functional groups and double bonds, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate

InChI

InChI=1S/C21H26O6/c1-6-15(3)20(22)27-14-17(7-2)21(23)26-12-8-9-16-10-11-18(24-4)19(13-16)25-5/h6-11,13H,12,14H2,1-5H3/b9-8+,15-6+,17-7+

InChI Key

SMFMXIFWUMPOHW-QJVNSZLNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C(=C\C)/C(=O)OC/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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